molecular formula C30H31N3O7 B3005094 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1223825-66-8

4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B3005094
CAS RN: 1223825-66-8
M. Wt: 545.592
InChI Key: LLUZALVFIGPWNR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a formyl group, methoxy groups, a quinazolinone group, and a benzamide group. These functional groups suggest that the compound could have potential biological activity, as many drugs and bioactive molecules contain similar structures .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the methoxy and formyl groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple methoxy groups could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many quinazolinone derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities, so this compound could potentially act through similar mechanisms .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-5-12-31-28(35)21-9-6-19(7-10-21)16-33-29(36)23-14-26(39-3)27(40-4)15-24(23)32(30(33)37)17-22-13-20(18-34)8-11-25(22)38-2/h6-11,13-15,18H,5,12,16-17H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUZALVFIGPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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